1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-
Overview
Description
Scientific Research Applications
Chemical Composition and Natural Sources
- A derivative of 1(3H)-Isobenzofuranone was isolated from the mangrove endophytic fungus Penicillium sp., showcasing its natural occurrence and potential for cytotoxic properties against certain cell lines (Yang et al., 2013).
Chemical Synthesis and Transformations
- Research on S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides provides insights into the chemical transformations and potential applications in synthetic chemistry (Váňa et al., 2012).
- Another study discussed the reactions of 3-hydroxy-1(3H)-isobenzofuranone with amines, indicating its versatility in forming prodrug compounds for drug modification (Sloan & Koch, 1985).
Bioactivity and Therapeutic Potential
- A study on a new isobenzofuranone derivative from a marine Streptomyces sp. revealed its cytotoxic effects against various human cancer cells (Xie et al., 2012).
- Research involving two new isobenzofuranone derivatives from Phyllanthus emblica showed significant antioxidant activity (Gao et al., 2019).
Structural and Theoretical Studies
- A study focused on the crystal structure and theoretical aspects of isobenzofuran-1(3H)-ones, contributing to the understanding of its chemical properties and potential applications (Franca et al., 2016).
Potential in Phytotoxic and Antimicrobial Activities
- Isobenzofuranones isolated from the endophytic fungus Hypoxylon anthochroum showed antifungal and antioomycete activities, suggesting their use in controlling plant pathogens (Sánchez-Fernández et al., 2020).
- A benzoisofuranone derivative from Murraya koenigii exhibited antimicrobial activity, highlighting its potential in combating microbial infections (Rahman & Gray, 2005).
Future Directions
Endophytic fungi, which produce diverse bioactive compounds, have drawn tremendous attention from researchers . By increasing the yield of specific compounds with genetic engineering and other biotechnologies, endophytic fungi could be a promising, prolific source of anticancer drugs . In the future, compounds derived from endophytic fungi could increase treatment availability and cost effectiveness .
Properties
IUPAC Name |
7-hydroxy-4,6-dimethyl-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-5-3-6(2)9(11)8-7(5)4-13-10(8)12/h3,11H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSPXCQJNMMNMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1COC2=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356305 | |
Record name | 1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10088-77-4 | |
Record name | 1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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